

# **Application Notes and Protocols: SHP836 in Combination with Other Kinase Inhibitors**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/MAPK signaling cascade, which is frequently dysregulated in various human cancers. Consequently, SHP2 has emerged as a compelling target for cancer therapy. **SHP836** is an allosteric inhibitor of SHP2, binding to a tunnel-like pocket and stabilizing it in an inactive conformation. This document provides detailed application notes and protocols for the use of **SHP836** in combination with other kinase inhibitors, a strategy aimed at overcoming drug resistance and enhancing anti-tumor efficacy.

# Mechanism of Action and Rationale for Combination Therapy

SHP2 is recruited to activated, phosphorylated RTKs (e.g., EGFR, FGFR, MET) and dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation. In many cancers, resistance to targeted therapies that inhibit specific kinases (e.g., EGFR inhibitors, MEK inhibitors) can arise through the reactivation of the MAPK pathway via feedback loops or bypass tracks that often converge on SHP2.



By inhibiting SHP2, **SHP836** can block this signal relay, thereby preventing the reactivation of the MAPK pathway. This provides a strong rationale for combining **SHP836** with other kinase inhibitors to achieve a more profound and durable inhibition of oncogenic signaling.

# **Signaling Pathway and Points of Inhibition**

The following diagram illustrates the role of SHP2 in the RAS/ERK signaling pathway and the rationale for combination therapy.





Click to download full resolution via product page

Figure 1: SHP2 in the RAS/ERK signaling pathway and inhibitor targets.



# **Quantitative Data**

While extensive quantitative data for **SHP836** in combination with other classes of kinase inhibitors is currently limited in publicly available literature, the following table summarizes the known potency of **SHP836** and provides context with data from another well-characterized SHP2 inhibitor, SHP099, which is often used in combination studies. Researchers should note that due to its lower potency, higher concentrations of **SHP836** may be required in experimental settings compared to SHP099.

| Inhibitor | Target | IC50    | Combinatio<br>n Partner(s) | Observed<br>Effect                                              | Reference |
|-----------|--------|---------|----------------------------|-----------------------------------------------------------------|-----------|
| SHP836    | SHP2   | 12 μΜ   | SHP099                     | Competitive inhibition (weakened effect)                        | [1]       |
| SHP099    | SHP2   | 0.07 μΜ | Osimertinib<br>(EGFRi)     | Strong<br>suppression<br>of p-MEK and<br>p-ERK                  | [2]       |
| SHP099    | SHP2   | 0.07 μΜ | Lapatinib<br>(pan-ERBBi)   | Further suppression of p-ERK, stronger effect on cell viability | [3]       |
| SHP099    | SHP2   | 0.07 μΜ | Ribociclib<br>(CDK4/6i)    | Potent<br>combination<br>in KRAS-<br>amplified<br>GEA           | [3]       |
| SHP099    | SHP2   | 0.07 μΜ | Trametinib<br>(MEKi)       | Highly<br>efficacious in<br>KRAS-mutant<br>tumor models         | [4]       |



Note: The data for SHP099 is provided to illustrate the potential of SHP2 inhibitors in combination therapies. Direct experimental validation is required for **SHP836** combinations.

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the efficacy of **SHP836** in combination with other kinase inhibitors.

## **Cell Viability Assay (MTS/MTT Assay)**

This protocol is designed to assess the effect of **SHP836**, a second kinase inhibitor, and their combination on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell line of interest
- · Complete growth medium
- SHP836 (stock solution in DMSO)
- Second kinase inhibitor (stock solution in DMSO)
- 96-well cell culture plates
- MTS or MTT reagent
- Solubilization solution (for MTT)
- Plate reader

#### Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ~$  Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100  $\mu L$  of complete growth medium.



- Incubate for 24 hours at 37°C, 5% CO2.
- Drug Treatment:
  - Prepare serial dilutions of SHP836 and the second kinase inhibitor in complete growth medium.
  - For combination studies, prepare a matrix of concentrations for both inhibitors.
  - $\circ$  Remove the medium from the wells and add 100  $\mu L$  of the drug-containing medium. Include vehicle control (DMSO) wells.
  - Incubate for 72 hours at 37°C, 5% CO2.
- MTS/MTT Addition:
  - For MTS: Add 20 μL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
  - For MTT: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
     After incubation, add 100 μL of solubilization solution and mix thoroughly.
- Data Acquisition:
  - Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.
- Data Analysis:
  - Calculate cell viability as a percentage of the vehicle-treated control.
  - Determine the IC50 values for each inhibitor alone and in combination.
  - Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Western Blotting for Phospho-ERK and DUSP6

This protocol is used to assess the pharmacodynamic effects of **SHP836** and its combination partners on the MAPK signaling pathway.



#### Materials:

- Treated cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-DUSP6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

#### Protocol:

- Cell Lysis:
  - Treat cells with SHP836 and/or the second kinase inhibitor for the desired time (e.g., 2, 6, 24 hours).
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:



- Denature 20-40 μg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection:
  - Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
  - Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

# **Experimental Workflow Visualization**

The following diagram outlines a typical workflow for evaluating the combination of **SHP836** with another kinase inhibitor.





Click to download full resolution via product page

**Figure 2:** Workflow for evaluating **SHP836** combination therapy.

## Conclusion

The allosteric SHP2 inhibitor **SHP836** represents a promising agent for combination therapies aimed at overcoming resistance to other kinase inhibitors. While direct evidence for **SHP836** in combination with inhibitors of different kinase families is still emerging, the strong preclinical rationale and the extensive data from other SHP2 inhibitors highlight the potential of this therapeutic strategy. The provided protocols and workflows offer a framework for researchers to investigate the synergistic potential of **SHP836** in various cancer models. Careful consideration of **SHP836**'s potency and the specific genetic context of the cancer model will be crucial for successful experimental design and interpretation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. SHP836|SHP 836 [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pamgene.com [pamgene.com]



 To cite this document: BenchChem. [Application Notes and Protocols: SHP836 in Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610829#shp836-in-combination-with-other-kinase-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com